2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid
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Overview
Description
2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a hydroxy group and an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst . The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxoacetic acid moiety can be reduced to form corresponding alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxoacetic acid moiety can produce an alcohol .
Scientific Research Applications
2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy and oxoacetic acid groups can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-Hydroxy-3-(trifluoromethyl)phenyl]acetic acid
- 4-Hydroxy-3-(trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)phenylboronic acid
Uniqueness
2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid is unique due to the presence of both the trifluoromethyl group and the oxoacetic acid moiety, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the oxoacetic acid moiety provides additional functional groups for chemical reactions .
Properties
Molecular Formula |
C9H5F3O4 |
---|---|
Molecular Weight |
234.13 g/mol |
IUPAC Name |
2-[4-hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid |
InChI |
InChI=1S/C9H5F3O4/c10-9(11,12)5-3-4(1-2-6(5)13)7(14)8(15)16/h1-3,13H,(H,15,16) |
InChI Key |
WDAIUNLPLXJZBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(=O)O)C(F)(F)F)O |
Origin of Product |
United States |
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